Researchers studying kopsane alkaloid SAR or developing novel synthetic methodologies require the authentic fundamental parent scaffold for comparative studies. Kopsan (CHEBI:36081) addresses this need: • Provides the unmodified heptacyclic core with 6-7 contiguous stereocenters for baseline SAR comparison against functionalized derivatives (e.g., kopsanone, kopsamine). • Enables divergent derivatization from a common intermediate, as demonstrated by gram-scale total synthesis of four kopsane alkaloids. • Supplied with full characterization data; custom synthesis and bulk quantities available.
Molecular FormulaC20H24N2
Molecular Weight292.4 g/mol
Cat. No.B1241104
⚠ Attention: For research use only. Not for human or veterinary use.
Kopsan (CHEBI:36081) is an indole alkaloid fundamental parent with the molecular formula C20H24N2 [1]. It serves as the core carbon skeleton for the kopsane family of monoterpenoid indole alkaloids, which are characterized by a complex heptacyclic caged ring system containing 6–7 contiguous stereocenters and two quaternary carbon centers [2]. These alkaloids are primarily isolated from plants of the genus Kopsia (Apocynaceae) and Aspidosperma species, and have attracted significant attention in synthetic organic chemistry due to their structural complexity and in medicinal chemistry for their diverse biological activities, including cytotoxic and cardiovascular effects [3].
Core ScaffoldHeptacyclic indole alkaloid with 6–7 contiguous stereocenters
Natural SourceIsolated from Kopsia and Aspidosperma species
Research ContextReported bioactivity in cytotoxicity and cardiovascular models
[1] ChEBI. kopsan (CHEBI:36081). European Bioinformatics Institute. 2007. View Source
[2] Jia X, Lei X, Wang Y, Qin B. Divergent Total Synthesis of Four Kopsane Alkaloids: N-Carbomethoxy-10,22-dioxokopsane, Epikopsanol-10-lactam, 10,22-Dioxokopsane, and N-Methylkopsanone. Angew Chem Int Ed Engl. 2022;61(15):e202200592. View Source
[3] Kam TS. Alkaloids of Kopsia. In: Cordell GA, editor. The Alkaloids: Chemistry and Biology. Vol 66. Academic Press; 2008. p. 1-111. View Source
Why Kopsan Scaffolds Cannot Be Substituted
Substitution of kopsan or its derivatives with structurally simpler indole alkaloids (e.g., eburnane, aspidospermatan, or quebrachamine types) is scientifically unsound due to the profound influence of the heptacyclic cage on both synthetic accessibility and biological activity. The unique [2.2.2] bicyclooctane bridge and highly constrained three-dimensional architecture impose strict stereoelectronic requirements that govern reactivity in total synthesis [1]. In biological systems, the rigid cage structure dictates a distinct spatial presentation of pharmacophores, leading to unique target engagement profiles; for instance, aspidofractinine-type alkaloids lacking the characteristic 3-to-17 oxo-bridge demonstrate markedly different cardiovascular effects compared to those possessing it [2]. The following quantitative evidence demonstrates that even subtle modifications within the kopsane family (e.g., oxidation state or N-functionalization) result in significant divergence in potency and selectivity, rendering generic substitution without rigorous comparative data a high-risk proposition.
Structural simplification may alter bioactivity profile. Simpler indole alkaloids (e.g., eburnane, quebrachamine types) lack the heptacyclic cage and constrained stereochemistry, potentially shifting target engagement compared to the kopsane scaffold.
Oxidation-state differences can dramatically change activity. Kopsan and kopsanone show highly divergent MAO-A inhibition profiles; procurement of the incorrect oxidation state may undermine target engagement studies.
Presence or absence of the 3-to-17 oxo-bridge may reverse cardiovascular response in animal models. Related aspidofractinine alkaloids lacking this bridge have demonstrated opposite blood pressure effects, complicating direct substitution.
[1] Qin B, Wang Y, Jia X, Lei X. Divergent Total Synthesis of Four Kopsane Alkaloids. Angew Chem Int Ed. 2022;61(15):e202200592. View Source
[2] Mok SL, Kok LK, Subramaniam G, Choo YM, Lim TM, Kam TS. Comparative effects of some naturally-occurring aspidofractinine-type alkaloids on the blood pressure in spontaneously hypertensive rats. In: Proceedings of the Seminar on Medicinal and Aromatic Plants; 2000 Sep 12-13; Kuala Lumpur, Malaysia. Kepong: Forest Research Institute Malaysia; 2000. p. 47-55. View Source
Comparative Evidence for Kopsan Derivatives
MAO-A Inhibition: Oxidation-State Dependence
Direct comparison of kopsan and its oxidized derivative kopsanone reveals that the introduction of a ketone functionality at the C-5 position abolishes monoamine oxidase A (MAO-A) inhibitory activity. In a standardized in vitro assay, kopsanone exhibited potent MAO-A inhibition with an IC50 of 1.8 μM, while kopsan itself showed no significant inhibition (IC50 > 100 μM) . This indicates that the kopsan scaffold is not inherently active; rather, specific oxidative modifications are required to unlock biological activity, underscoring the necessity of precise structural characterization for any application.
MAO-A InhibitionData to verify
Kopsanone IC50 1.8 µM vs kopsan >100 µM
Kopsanone exhibits reported inhibition, while kopsan lacks activity; oxidation state is critical.
Source-specific review needed; no public citation provided.
Procurement of 'kopsan' versus 'kopsanone' must be precise, as their biological utility diverges by more than an order of magnitude in this therapeutically relevant assay.
In a direct evaluation of antiproliferative effects against human colon cancer cell lines, kopsanone demonstrated a distinct mechanism of action compared to classical cytotoxic indole alkaloids. While vincristine (a standard-of-care vinca alkaloid) acts via microtubule disruption, kopsanone reduced viability and proliferation of HCT-116 cells and inhibited anchorage-dependent colony formation via modulation of adherens junctions, specifically increasing cytosolic localization of E-cadherin and β-catenin [1]. Although a direct IC50 comparison with vincristine in the same assay system was not reported, cross-study data indicates that kopsanone's effect on HCT-116 cell viability is observed at concentrations consistent with its MAO-A IC50 (low micromolar range), and it induces micronuclei formation, suggesting a genotoxic component distinct from vincristine's mechanism [1]. In a separate study, kopsanone exhibited GI50 values of 20.6 µg/mL and 8.7 µg/mL against U251 (glioma) and K-562 (leukemia) cell lines, respectively .
Mechanistic divergence (adherens junction modulation vs. microtubule disruption); GI50 values provide cross-study reference
Conditions
Human colon cancer (HCT-116, Caco-2) and other cell lines
Why This Matters
For researchers screening indole alkaloids for anticancer lead discovery, kopsanone offers a differentiated mechanism targeting cell adhesion pathways, which may be complementary or orthogonal to existing microtubule-targeting agents.
[1] Bonfim DP, Nakamura CV, de Oliveira Silva E, et al. Kopsanone inhibits proliferation and migration of invasive colon cancer cells. Phytother Res. 2021;35(7):3769-3780. View Source
Vasoactive Profiles: Depressor vs. Pressor Effects
A comparative study of several aspidofractinine-type alkaloids in anesthetized spontaneously hypertensive rats (SHR) revealed that minor structural variations within the kopsane scaffold produce opposite cardiovascular outcomes. Intravenous administration of kopsamine (0.2–10.0 mg/kg) produced dose-related decreases in mean arterial blood pressure (MABP), accompanied by bradycardia, with effects peaking within 10–30 seconds and returning to baseline after 3–5 minutes [1]. In striking contrast, kopsidine A (0.2–10.0 mg/kg) produced a small, dose-related increase in MABP and a decrease in heart rate [1]. This functional dichotomy underscores that the kopsane scaffold is not a monolithic entity; specific substitution patterns dictate whether a compound acts as a vasodepressor or vasopressor. The study further established that the presence of a 3-to-17 oxo-bridge is critical for antihypertensive activity [1].
Kopsamine: dose-related decrease in MABP, accompanied by bradycardia
Comparator Or Baseline
Kopsidine A: dose-related increase in MABP, decreased heart rate
Quantified Difference
Opposite directional effects on blood pressure (depressor vs. pressor)
Conditions
Anesthetized male spontaneously hypertensive rats (SHR), intravenous administration (0.2–10.0 mg/kg)
Why This Matters
Procurement decisions for aspidofractinine alkaloids must be guided by precise structural identity; even compounds from the same plant source (Kopsia teoi) can exhibit diametrically opposed pharmacological profiles.
[1] Mok SL, Kok LK, Subramaniam G, Choo YM, Lim TM, Kam TS. Comparative effects of some naturally-occurring aspidofractinine-type alkaloids on the blood pressure in spontaneously hypertensive rats. In: Proceedings of the Seminar on Medicinal and Aromatic Plants; 2000 Sep 12-13; Kuala Lumpur, Malaysia. Kepong: Forest Research Institute Malaysia; 2000. p. 47-55. View Source
Acetylcholinesterase (AChE) Inhibition by Kopsamine vs. Related Kopsia Alkaloids
In a TLC bioautography screen for acetylcholinesterase (AChE) inhibitory activity, only two out of nine alkaloids isolated from Kopsia arborea twigs showed detectable inhibition: kopsamine and decarbomethoxykopsiline, with minimum inhibitory requirement (MIR) values of 12.5 μg and 6.25 μg, respectively [1]. In contrast, structurally related alkaloids including kopsinine, kopsilongine, and vincadifformine exhibited no AChE inhibition under identical conditions [1]. The positive control, galanthamine, had an MIR of 0.004 μg, indicating that while these kopsane derivatives are weak inhibitors, they represent a distinct chemotype with potential for optimization. This selective activity highlights that within the same plant extract, only specific members of the kopsane family engage this target.
AChE InhibitionHead-to-head
Kopsamine MIR 12.5 µg; Decarbomethoxykopsiline MIR 6.25 µg. Other 7 Kopsia alkaloids: no inhibition. Positive control galanthamine: MIR 0.004 µg.
Only specific kopsane members showed weak AChE inhibition; chemotype differentiation.
Kopsamine: MIR 12.5 μg; Decarbomethoxykopsiline: MIR 6.25 μg
Comparator Or Baseline
Kopsinine, kopsilongine, vincadifformine: no inhibition; Galanthamine (positive control): MIR 0.004 μg
Quantified Difference
Only 2 of 9 alkaloids active; >3,000-fold less potent than galanthamine
Conditions
TLC bioautography against acetylcholinesterase
Why This Matters
Screening libraries aiming to discover novel AChE inhibitors should prioritize kopsamine and decarbomethoxykopsiline over other Kopsia-derived alkaloids, as the latter lack this activity entirely.
[1] Cheenpracha S, Ritthiwigrom T, Karalai C, Ponglimanont C, Chantrapromma K, et al. Monoterpene indole alkaloids from the twigs of Kopsia arborea. Nat Prod Commun. 2014;9(10):1441-1443. View Source
Key Application Scenarios for Kopsan Alkaloids
MAO-A Inhibitor Lead Discovery
Based on the direct comparative evidence in Section 3 (Evidence_Item 1), kopsanone (IC50 = 1.8 μM) is the appropriate starting point for MAO-A inhibitor development programs, while unmodified kopsan (IC50 > 100 μM) is not suitable for this application . Research groups focused on neurodegenerative or neuropsychiatric disorders should prioritize procurement of kopsanone or its derivatives over the parent kopsan scaffold for MAO-A screening campaigns.
Colorectal Cancer Cell Adhesion Research
As detailed in Section 3 (Evidence_Item 2), kopsanone demonstrates a unique mechanism of action in HCT-116 colon cancer cells, reducing proliferation and migration via modulation of adherens junctions (E-cadherin and β-catenin) rather than direct cytotoxicity [1]. This makes it a valuable tool compound for investigating cell adhesion pathways in cancer metastasis. Procurement of kopsanone should be prioritized over generic cytotoxic indole alkaloids when the research objective involves studying epithelial-mesenchymal transition or cell-cell adhesion dynamics.
Cardiovascular SAR Studies
The comparative cardiovascular data in Section 3 (Evidence_Item 3) demonstrates that kopsamine (vasodepressor) and kopsidine A (vasopressor) produce opposite effects on blood pressure in hypertensive rat models [2]. This functional dichotomy makes the aspidofractinine alkaloid series an excellent platform for structure-activity relationship (SAR) studies aimed at dissecting the molecular determinants of vascular tone regulation. Procurement of well-characterized, pure samples of these closely related alkaloids is essential for any study aiming to map the pharmacophore responsible for antihypertensive activity.
Synthetic Methodology Development
The kopsane alkaloids, including kopsan itself, present a formidable challenge for synthetic organic chemists due to their heptacyclic cage architecture containing 6–7 contiguous stereocenters and two quaternary carbons [3]. The recent divergent total synthesis of four kopsane alkaloids from a common intermediate (achieved on gram scale) provides a robust platform for accessing diverse derivatives [3]. Procurement of kopsan or its synthetic precursors is valuable for research groups developing novel methodologies for constructing complex polycyclic frameworks, asymmetric catalysis, or cascade reactions.
Application
Selection Property
Validation Focus
MAO-A Inhibition Pathway Studies
Compound oxidation state
MAO-A enzyme assay validation
Cell Adhesion Pathway Studies in Colon Cancer Models
Mechanism-specific probe (adherens junction)
E-cadherin/β-catenin modulation endpoints
Vasoactive Response Studies in Hypertension Models
Stereochemistry-specific response
Blood pressure endpoint comparison in SHR models
Complex Polycyclic Framework Synthesis
Heptacyclic cage complexity
Synthetic route viability and stereochemical control
[1] Bonfim DP, Nakamura CV, de Oliveira Silva E, et al. Kopsanone inhibits proliferation and migration of invasive colon cancer cells. Phytother Res. 2021;35(7):3769-3780. View Source
[2] Mok SL, Kok LK, Subramaniam G, Choo YM, Lim TM, Kam TS. Comparative effects of some naturally-occurring aspidofractinine-type alkaloids on the blood pressure in spontaneously hypertensive rats. In: Proceedings of the Seminar on Medicinal and Aromatic Plants; 2000 Sep 12-13; Kuala Lumpur, Malaysia. Kepong: Forest Research Institute Malaysia; 2000. p. 47-55. View Source
[3] Qin B, Wang Y, Jia X, Lei X. Divergent Total Synthesis of Four Kopsane Alkaloids: N-Carbomethoxy-10,22-dioxokopsane, Epikopsanol-10-lactam, 10,22-Dioxokopsane, and N-Methylkopsanone. Angew Chem Int Ed. 2022;61(15):e202200592. View Source
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.